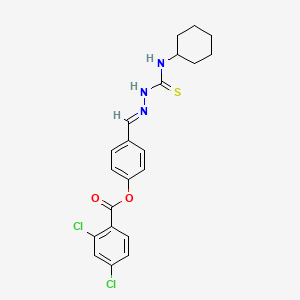![molecular formula C25H24N4O2S B12040360 N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 437744-77-9](/img/structure/B12040360.png)
N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diméthylamino)phényl]-2-{[3-(4-méthylphényl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acétamide est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé comprend un noyau de quinazolinone, un groupe diméthylaminophényle et une liaison sulfanylacétamide, ce qui en fait une molécule unique aux propriétés chimiques diverses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[4-(diméthylamino)phényl]-2-{[3-(4-méthylphényl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acétamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau de quinazolinone, suivie de l'introduction du groupe diméthylaminophényle et de la liaison sulfanylacétamide. Les réactifs couramment utilisés dans ces réactions comprennent les solvants anhydres, les catalyseurs et les groupes protecteurs afin de garantir la stabilité des intermédiaires.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées afin de maximiser le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la recristallisation sont utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-[4-(diméthylamino)phényl]-2-{[3-(4-méthylphényl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acétamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées afin d'obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de quinazolinone avec des groupes hydroxyle ou carbonyle, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle phényle.
Applications de la recherche scientifique
N-[4-(diméthylamino)phényl]-2-{[3-(4-méthylphényl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acétamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde ou inhibiteur biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, telles que l'activité anticancéreuse ou antimicrobienne.
Industrie : Utilisé dans le développement de nouveaux matériaux ou processus chimiques.
Mécanisme d'action
Le mécanisme d'action de N-[4-(diméthylamino)phényl]-2-{[3-(4-méthylphényl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et entraînant divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines kinases, perturbant les voies de signalisation cellulaire et induisant la mort cellulaire dans les cellules cancéreuses.
Applications De Recherche Scientifique
N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
Propriétés
Numéro CAS |
437744-77-9 |
|---|---|
Formule moléculaire |
C25H24N4O2S |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
N-[4-(dimethylamino)phenyl]-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H24N4O2S/c1-17-8-12-20(13-9-17)29-24(31)21-6-4-5-7-22(21)27-25(29)32-16-23(30)26-18-10-14-19(15-11-18)28(2)3/h4-15H,16H2,1-3H3,(H,26,30) |
Clé InChI |
CPCWDRIXWNZNED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B12040281.png)
![2,6-dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate](/img/structure/B12040287.png)


![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12040310.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12040322.png)
![3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12040325.png)
![4-hydroxy-6-oxo-N-(3-phenylpropyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040331.png)
![2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12040336.png)
![(5Z)-3-Cyclopentyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040341.png)
![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12040348.png)



